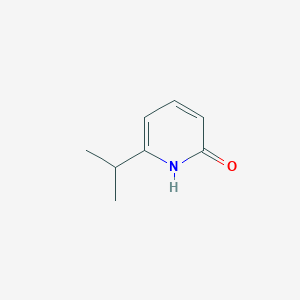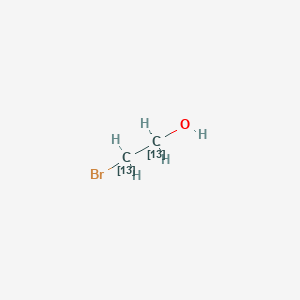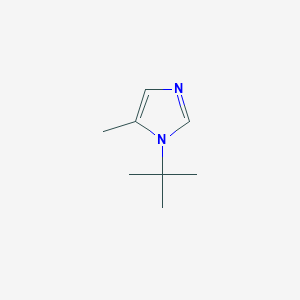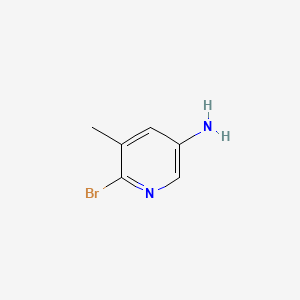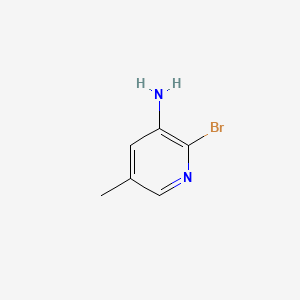
1,2-Bis(2-benzylaminoethoxy)ethane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bis(alkylating) reagents and their derivatives is discussed in several papers. For instance, the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane is described, highlighting the importance of linker length in the reaction pathway . Similarly, the synthesis of various bis(arylamino)quinones is achieved by reacting primary amines with quinones . These methods could potentially be adapted for the synthesis of 1,2-Bis(2-benzylaminoethoxy)ethane by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 1,2-Bis(2-benzylaminoethoxy)ethane has been characterized using techniques such as X-ray diffraction, NMR, and mass spectrometry . For example, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride reveals a relatively flat molecule due to the anti conformations of the –CH2– groups . This suggests that 1,2-Bis(2-benzylaminoethoxy)ethane may also exhibit a planar or near-planar conformation depending on the substituents attached to the ethane backbone.
Chemical Reactions Analysis
The reactivity of bis(amino)ethane derivatives with other chemical species is explored in several studies. For instance, 1,2-Bis(p-tolylamino)ethane reacts with aldehydes to form specific derivatives, which can be hydrolyzed to recover the original aldehydes . This indicates that 1,2-Bis(2-benzylaminoethoxy)ethane could potentially participate in similar reactions with aldehydes or other electrophilic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for inferring those of 1,2-Bis(2-benzylaminoethoxy)ethane. For example, the electrochemical properties of bis(arylamino)quinones are influenced by the substituents on the nitrogen atom, which affects their redox behavior . Additionally, the spectral properties and crystal structures of related compounds are thoroughly characterized, providing information on their stability, solubility, and potential applications .
Applications De Recherche Scientifique
Selective Lead(II) Extraction
1,2-Bis(2-benzylaminoethoxy)ethane, among other similar compounds, has been utilized in the selective extraction of Lead(II) from various solutions. These compounds demonstrate a preference for Lead(II) over Copper(II) in extraction processes, highlighting their potential in environmental and analytical chemistry applications (Hayashita et al., 1999).
Hydrogenation Reactions
In the field of organic chemistry, 1,2-Bis(2-benzylaminoethoxy)ethane derivatives are used as ligands in asymmetric hydrogenation reactions. These reactions are crucial for producing α-amino acid derivatives, showcasing the importance of these compounds in pharmaceutical synthesis (Burk et al., 1993).
Characterization of Aldehydes
1,2-Bis(2-benzylaminoethoxy)ethane and its variants have been applied in the characterization of aldehydes. This compound proves to be more specific and satisfactory for identifying and characterizing aldehydes compared to other similar reagents (Tu, 1961).
Condensation Mechanism Studies
In computational chemistry, studies have been conducted on the condensation mechanisms involving 1,2-Bis(2-benzylaminoethoxy)ethane. These studies aim to understand the formation of complex organic structures, highlighting the compound's role in understanding chemical synthesis processes (Dong et al., 2017).
Brominated Flame Retardant Analysis
This compound has been analyzed for its role in the decomposition of novel brominated flame retardants. Such studies are critical in understanding the environmental impact and safety aspects of flame retardants used in various industries (Altarawneh & Dlugogorski, 2014).
Safety And Hazards
Safety data sheets suggest that “1,2-Bis(2-benzylaminoethoxy)ethane” should be handled with care. Users are advised to wear suitable protective equipment, prevent the generation of vapor or mist, and avoid contact with skin, eyes, and clothing . It is also recommended to use ventilation and local exhaust if vapor or aerosol will be generated .
Propriétés
IUPAC Name |
N-benzyl-2-[2-[2-(benzylamino)ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-3-7-19(8-4-1)17-21-11-13-23-15-16-24-14-12-22-18-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEGBHFZAGTXDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOCCOCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503988 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]bis(N-benzylethan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(2-benzylaminoethoxy)ethane | |
CAS RN |
66582-26-1 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]bis(N-benzylethan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(2-benzylaminoethoxy)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


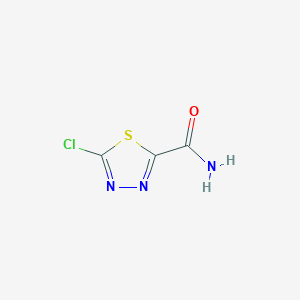

![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)
